Acide 2-oxo-1-(pyridin-2-ylméthyl)-1,2-dihydropyridine-3-carboxylique chlorhydrate

Vue d'ensemble

Description

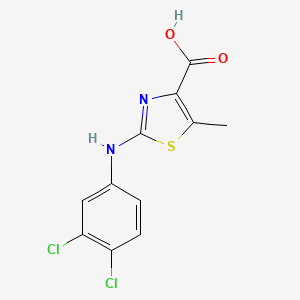

“2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride” is a chemical compound. Its empirical formula is C7H7NO3 and it has a molecular weight of 153.14 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (pyridin-2-yl)methyl 2-oxo-1-[(pyridin-2-yl)methyl]-1,2-di-hydroquinoline-4-carboxylate hemihydrate was achieved by the reaction of 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid with 2-(bromomethyl)pyridine hydrobromide under phase-transfer catalysis conditions using tetra-n-butylammonium bromide (TBAB) as a catalyst .Applications De Recherche Scientifique

Recherche sur les maladies neurologiques

Le composé a été impliqué dans l'étude des maladies neurologiques en raison de son rôle d'antagoniste non compétitif des récepteurs ionotropes du glutamate de type AMPA. Ceci est significatif car le dysfonctionnement de la neurotransmission glutamatergique est un facteur connu dans la pathogenèse de l'épilepsie et d'autres troubles neurologiques .

Activité anticonvulsivante

Dans les modèles précliniques, ce composé, connu sous le nom de perampanel, a montré un potentiel prometteur en tant qu'agent antiépileptique actif par voie orale. Il a démontré une activité puissante dans les modèles de crises in vitro et in vivo, indiquant son potentiel de développement en tant que traitement des crises partielles résistantes .

Activités antimicrobiennes et antivirales

Les composés de la pyridine, y compris les dérivés de notre composé d'intérêt, ont montré des interactions de liaison favorables avec la thymidylate kinase, une enzyme importante dans la synthèse de l'ADN. Cela suggère des applications potentielles dans le développement de thérapies antimicrobiennes et antivirales .

Applications de bio-imagerie

Des dérivés de ce composé ont été utilisés dans des réactions catalysées par les acides pour produire de nouveaux produits hybrides qui peuvent être utilisés pour des applications de bio-imagerie. Ceci met en évidence son utilité dans l'amélioration des techniques d'imagerie pour le diagnostic médical .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with similar structures have shown a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to act as a noncompetitive antagonist of AMPA-type ionotropic glutamate receptors . This interaction inhibits the receptor’s activity, which can modulate neurotransmission and potentially affect neurological functions. The compound’s structure allows it to bind to the receptor in a manner that prevents the normal action of glutamate, thereby altering the receptor’s function without directly competing with the natural ligand .

Cellular Effects

The effects of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AMPA receptors can lead to changes in intracellular calcium levels, which in turn can affect various downstream signaling pathways . This modulation can result in altered gene expression and metabolic activity, potentially impacting cell survival, proliferation, and differentiation.

Molecular Mechanism

At the molecular level, 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of AMPA receptors by binding to a site distinct from the glutamate binding site . This noncompetitive inhibition prevents the receptor from being activated by glutamate, leading to a decrease in excitatory neurotransmission. Additionally, the compound may influence other molecular targets, such as enzymes involved in metabolic pathways, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to sustained inhibition of AMPA receptors, resulting in prolonged changes in cellular function and signaling pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit AMPA receptor activity without causing significant adverse effects . At higher doses, it may lead to toxic effects, such as motor impairment and altered behavior, due to excessive inhibition of excitatory neurotransmission . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may be metabolized by liver enzymes, leading to the formation of various metabolites that can have distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety, as well as its potential interactions with other drugs and biomolecules.

Transport and Distribution

Within cells and tissues, 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution can affect its local concentration and, consequently, its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3.ClH/c15-11-10(12(16)17)5-3-7-14(11)8-9-4-1-2-6-13-9;/h1-7H,8H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEVQBBSJFVHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC=C(C2=O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate](/img/structure/B1408303.png)

![(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1408304.png)

![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride](/img/structure/B1408309.png)

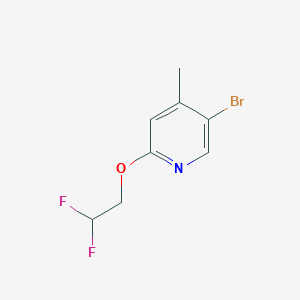

![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)